7-(2-bromoethoxy)-3-(4-bromophenyl)-2-methyl-4H-chromen-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-(2-bromoethoxy)-3-(4-bromophenyl)-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br2O3/c1-11-17(12-2-4-13(20)5-3-12)18(21)15-7-6-14(22-9-8-19)10-16(15)23-11/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPIVTWTFSBYMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCBr)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-bromoethoxy)-3-(4-bromophenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromen-4-one derivatives. This class of compounds is recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of bromine atoms in this compound may enhance its reactivity and biological effectiveness.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name: 7-(2-bromoethoxy)-3-(4-bromophenyl)chromen-4-one
- Molecular Formula: C17H12Br2O3
- Molecular Weight: 396.09 g/mol
- CAS Number: 903206-63-3
This compound features a chromenone core with bromine substitutions that potentially influence its biological interactions.
Antimicrobial Activity
Research indicates that chromen-4-one derivatives exhibit significant antimicrobial properties. The introduction of bromine atoms in the structure of this compound may enhance its antibacterial efficacy compared to non-brominated analogs. For instance, studies have shown that similar compounds with halogen substitutions demonstrated increased activity against both Gram-positive and Gram-negative bacteria due to enhanced electron density and reactivity .
Anticancer Activity
The anticancer potential of chromenone derivatives has been a focal point in medicinal chemistry. In vitro studies have demonstrated that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and prostate cancer cells. Molecular docking studies suggest that these compounds interact effectively with estrogen receptors, which play a crucial role in hormone-dependent cancers .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial growth.
- Receptor Modulation: It may act as a ligand for specific receptors, influencing cellular signaling pathways.
- Oxidative Stress Induction: Similar derivatives have been shown to induce oxidative stress in target cells, leading to apoptosis .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is helpful to compare it with structurally similar compounds.
| Compound Name | IUPAC Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | 7-(2-bromoethoxy)-3-(4-bromophenyl)chromen-4-one | Moderate | High |
| 7-(2-Chloroethoxy)-3-(4-chlorophenyl)chromen-4-one | 7-(2-chloroethoxy)-3-(4-chlorophenyl)chromen-4-one | Low | Moderate |
| 7-(2-Fluoroethoxy)-3-(4-fluorophenyl)chromen-4-one | 7-(2-fluoroethoxy)-3-(4-fluorophenyl)chromen-4-one | Moderate | Low |
This table illustrates that the brominated derivative generally exhibits superior biological activity compared to its chloro and fluoro counterparts.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several halogenated chromenone derivatives using the disk diffusion method. The results indicated that the brominated variants showed significantly larger inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli compared to their non-halogenated analogs .
- Cytotoxicity Assays : In another research effort, various chromenone derivatives were tested for cytotoxicity against MCF7 cell lines using the Sulforhodamine B (SRB) assay. The results revealed that the brominated compounds induced higher levels of cytotoxicity, suggesting their potential as lead compounds in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
